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Introduction
Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-

penetrant, allosteric inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase

(PI3Kα), encoded by the PIK3CA gene.[1][2] It exhibits significant selectivity for the H1047R

kinase domain mutation, one of the most prevalent activating mutations in PIK3CA found in

various cancers, including breast, gynecologic, and head and neck squamous cell carcinomas.

[3][4] This targeted approach aims to overcome the on-target toxicities, such as hyperglycemia,

associated with non-selective PI3Kα inhibitors by sparing the wild-type (WT) enzyme, which

plays a crucial role in normal glucose metabolism.[3] This document provides a detailed

technical guide on the selectivity of Tersolisib for the H1047R mutant PIK3CA, including

quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Analysis of Tersolisib's Selectivity
The selectivity of Tersolisib for H1047R mutant PIK3CA over the wild-type isoform and other

mutants has been quantified through biochemical and cellular assays. The half-maximal

inhibitory concentration (IC50) values from these studies are summarized below.
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In enzymatic assays, Tersolisib demonstrates potent inhibition of the H1047R mutant PI3Kα

with a significant selectivity margin over the wild-type enzyme.

Enzyme
Tersolisib (STX-478) IC50
(nmol/L)

Alpelisib IC50 (nmol/L)

PI3Kα H1047R 9.4 Not specified as equipotent

PI3Kα WT 131 Not specified as equipotent

PI3Kα E545K 71 Not specified as equipotent

PI3Kα E542K 113 Not specified as equipotent

Data from Buckbinder et al.,

2023.[3]

This demonstrates a 14-fold greater selectivity of Tersolisib for the H1047R mutant over wild-

type PI3Kα in a biochemical context.[3]

Cellular Activity
The selective activity of Tersolisib was further confirmed in cellular assays using isogenic cell

lines and a panel of cancer cell lines with different PIK3CA mutation statuses.

Cell Line (PIK3CA status) Assay Type Tersolisib (STX-478) Effect

MCF10A (H1047R mutant) pAKT Inhibition High Potency

MCF10A (WT) pAKT Inhibition Lower Potency

T47D (H1047R mutant) Cell Viability (72h) IC50 of 116 nM

Data from MedChemExpress

and Buckbinder et al., 2023.[2]

[3]

Tersolisib demonstrates selective inhibition of AKT phosphorylation and cell viability in cells

harboring the H1047R mutation.[2]
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Experimental Protocols
Detailed methodologies for the key experiments used to determine the selectivity of Tersolisib
are outlined below. These are representative protocols based on standard laboratory practices

for the cited assays.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3Kα by measuring the amount of ADP

produced during the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-

bisphosphate (PIP2).

Materials:

Recombinant human PI3Kα (WT and H1047R mutant)

Lipid substrate (e.g., PIP2)

ATP

Tersolisib (or other test inhibitors)

ADP-Glo™ Kinase Assay kit (Promega)

Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM

CHAPS)

Procedure:

Prepare serial dilutions of Tersolisib in kinase reaction buffer.

In a 384-well plate, add the recombinant PI3Kα enzyme, lipid substrate, and Tersolisib
dilutions.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
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Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30-60 minutes at room temperature.

Measure luminescence using a plate reader.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cellular Phospho-AKT (p-AKT) Western Blot Analysis
This method assesses the inhibition of the PI3K pathway in cells by measuring the

phosphorylation of its downstream target, AKT, at Serine 473.

Materials:

Isogenic cell lines (e.g., MCF10A PIK3CA WT and H1047R knock-in)

Cell culture medium and supplements

Tersolisib

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-

actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat cells with varying concentrations of Tersolisib for a specified duration (e.g., 1-4 hours).
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Wash cells with ice-cold PBS and lyse with lysis buffer.

Determine protein concentration of the lysates using a BCA or Bradford assay.

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total AKT and the loading control to ensure equal

protein loading.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP

present, which is an indicator of metabolically active cells.

Materials:

Cancer cell lines with known PIK3CA mutation status (e.g., T47D)

Cell culture medium

Tersolisib

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Opaque-walled multi-well plates

Procedure:

Seed cells in opaque-walled 96-well plates at a predetermined density.
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Allow cells to attach and grow for 24 hours.

Treat cells with a serial dilution of Tersolisib.

Incubate for a specified period (e.g., 72 hours).

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence with a plate reader.

Calculate the half-maximal growth inhibition (GI50) or IC50 values from the dose-response

curves.

Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of

inhibition by Tersolisib. Activating mutations in PIK3CA, such as H1047R, lead to constitutive

activation of this pathway, promoting cell growth, proliferation, and survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15542504?utm_src=pdf-body
https://www.benchchem.com/product/b15542504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytoplasm

Receptor Tyrosine
Kinase (RTK)

PI3Kα
(p110α/p85)

Activation

PIP2

PIP3

Phosphorylation

PTEN

PDK1

Recruitment AKT

Recruitment

Dephosphorylation

Phosphorylation
(Activation)

mTORC1

Activation

Cell Growth,
Proliferation,

Survival

Growth Factor

Tersolisib
(STX-478)

Allosteric
Inhibition

H1047R Mutation
(Constitutive Activation)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical Assays Cellular Assays

In Vitro Kinase Assay
(e.g., ADP-Glo)

Determine IC50 Values
& Biochemical Selectivity

Recombinant Enzymes:
- PI3Kα WT

- PI3Kα H1047R

Cell Lines:
- Isogenic MCF10A (WT vs H1047R)

- Cancer Cell Line Panel

p-AKT Western Blot Cell Viability Assay
(e.g., CellTiter-Glo)

Determine Cellular IC50/GI50
& Functional Selectivity

Tersolisib
(Test Compound)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15542504#tersolisib-s-selectivity-for-h1047x-mutant-
pik3ca]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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